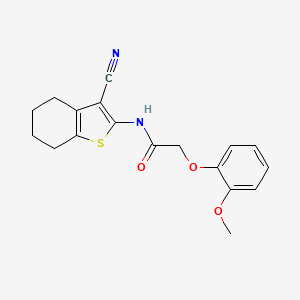![molecular formula C18H21N3O3 B5812876 N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)
N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide, commonly known as DEANB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DEANB is a member of the nitrobenzamide family and has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
DEANB has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. DEANB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. DEANB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Wirkmechanismus
DEANB exerts its biological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. By inhibiting the activity of COX-2, DEANB reduces the production of prostaglandins, thereby reducing inflammation and pain. DEANB also induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
DEANB has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It reduces the production of prostaglandins, which are known to cause inflammation and pain. DEANB also induces apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, DEANB has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
DEANB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has been extensively studied for its mechanism of action and biochemical and physiological effects. However, DEANB also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its therapeutic potential. Additionally, DEANB has not been studied extensively in human clinical trials, and its safety and efficacy in humans are not yet fully known.
Zukünftige Richtungen
There are several future directions for research on DEANB. One direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. DEANB has been shown to have antioxidant properties, which can protect cells from oxidative damage, and may be beneficial in these diseases. Another direction is to study the safety and efficacy of DEANB in human clinical trials. This will provide valuable information on its potential as a therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of DEANB and its interactions with other molecules in the body.
Synthesemethoden
The synthesis of DEANB involves the reaction of 2-nitrobenzoyl chloride with diethylamine and formaldehyde. The reaction takes place in the presence of a catalyst such as triethylamine and produces DEANB as a yellow crystalline solid. The yield of DEANB can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Eigenschaften
IUPAC Name |
N-[4-(diethylaminomethyl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-20(4-2)13-14-9-11-15(12-10-14)19-18(22)16-7-5-6-8-17(16)21(23)24/h5-12H,3-4,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVOPWMYMJELHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)

![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)



![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)

![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)


